molecular formula C4H4Cl3F3 B067673 2,2,4-Trichloro-1,1,1-trifluorobutane CAS No. 175401-04-4

2,2,4-Trichloro-1,1,1-trifluorobutane

Cat. No.: B067673
CAS No.: 175401-04-4
M. Wt: 215.42 g/mol
InChI Key: VLBOQTAXLMLIPO-UHFFFAOYSA-N
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Description

2,2,4-Trichloro-1,1,1-trifluorobutane is a specialized halogenated hydrocarbon of significant interest in advanced materials and chemical synthesis research. Its primary research value lies in its unique physicochemical properties, conferred by the strategic placement of chlorine and fluorine atoms on the alkane chain. This compound serves as a high-performance solvent and reaction medium, particularly for processes requiring a low-polarity environment with enhanced density and thermal stability. Researchers utilize it in the development and processing of fluoropolymers, where it can act as a processing aid or a carrier for specialty monomers. Furthermore, its molecular structure makes it a valuable precursor or intermediate in organic synthesis, especially for introducing trifluoromethyl groups or for studying nucleophilic substitution reactions where the differing reactivities of the chlorine atoms can be exploited. The mechanism of action in its applications is largely physical, acting through solvation and phase-transfer, though its reactivity is defined by the relative lability of the chlorine atoms, particularly the one on the 4-position, which is more accessible to substitution than the geminal chlorines at the 2-position. This reagent is essential for investigations into next-generation refrigerants, fire suppressants, and specialty solvents where environmental impact and performance are critical research parameters.

Properties

IUPAC Name

2,2,4-trichloro-1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOQTAXLMLIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382178
Record name 2,2,4-trichloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175401-04-4
Record name 2,2,4-trichloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The telomerization proceeds via a radical chain mechanism initiated by copper catalysts. The reaction involves two equivalents of R123 reacting with one equivalent of ethylene, resulting in a four-carbon chain with chlorine and trifluoromethyl substituents:

2Cl2CF3CH2+CH2=CH2Cu catalystCl2CF3CH2CH2CHCl2CF32 \, \text{Cl}2\text{CF}3\text{CH}2 + \text{CH}2=\text{CH}2 \xrightarrow{\text{Cu catalyst}} \text{Cl}2\text{CF}3\text{CH}2\text{CH}2\text{CHCl}2\text{CF}_3

Copper catalysts (e.g., elemental copper, cuprous halides) generate chlorine radicals, which abstract hydrogen from R123 to form CF₃CCl₂- radicals. These radicals sequentially add to ethylene, followed by termination via combination with another R123-derived radical.

Catalysts and Conditions

Optimal performance is achieved under the following conditions:

ParameterOptimal RangeImpact on Reaction Efficiency
R123:Ethylene Molar Ratio2:1 to 3:1Higher ratios favor product yield.
Catalyst Loading1–10 mol% (relative to ethylene)Low loadings reduce costs.
Temperature100–130°CAccelerates radical formation.
Reaction Time8–24 hoursEnsures complete conversion.
SolventPolar solvents (e.g., DMSO, acetonitrile)Stabilizes intermediates.

Copper catalysts such as cuprous chloride (CuCl) or acetylacetonate copper exhibit high activity, with turnover numbers exceeding 100 cycles. The use of 2,2'-bipyridine or pentamethyldiethylenetriamine as co-catalysts enhances radical stability and selectivity.

Alternative Synthetic Routes

Hydrofluorination of Chlorinated Alkenes

Analogous to CFC-113 synthesis, hydrofluorination of tetrachloroethylene (C₂Cl₄) with HF could yield intermediates. However, this route is less favorable due to the complexity of introducing both chlorine and fluorine atoms at specific positions.

Industrial-Scale Production Considerations

Scalability and Process Design

The telomerization method is inherently scalable, as demonstrated by its compatibility with continuous-flow reactors. Key industrial considerations include:

  • Catalyst Recycling : Copper catalysts and polar solvents (e.g., DMSO) can be recovered via distillation, reducing waste.

  • Purification : Fractional distillation separates the product from unreacted R123 and oligomers, achieving purities >98%.

Economic and Environmental Metrics

MetricTelomerization MethodChlorination Method (Hypothetical)
Raw Material CostLow (R123 is commodity chemical)Moderate (requires Cl₂ gas)
Catalyst EfficiencyHigh (1–10 mol%)Low (stoichiometric initiators)
Waste GenerationMinimal (closed-loop solvents)Significant (HCl byproducts)

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, potentially involving the cleavage of the carbon-halogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated butanes, while reduction and oxidation reactions can produce less halogenated or more oxidized derivatives, respectively.

Scientific Research Applications

2,2,4-Trichloro-1,1,1-trifluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

    Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Research into the potential medicinal properties of halogenated compounds may involve this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,4-Trichloro-1,1,1-trifluorobutane
  • CAS Number : 175401-04-4
  • Molecular Formula : C₄H₄Cl₃F₃
  • Molecular Weight : 215.43 g/mol
  • Density : 1.484 g/cm³
  • Boiling Point : 131.2°C at 760 mmHg
  • Vapor Pressure : 11.5 mmHg at 25°C

This compound features three chlorine atoms and three fluorine atoms asymmetrically distributed on a butane backbone. Its structural uniqueness lies in the substitution pattern, where the trifluoromethyl group (-CF₃) occupies the terminal position, and chlorine atoms are located at the 2,2,4 positions.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares this compound with structurally related halogenated alkanes, focusing on key physicochemical parameters and applications:

Compound Molecular Formula Cl/F Count Boiling Point (°C) Molecular Weight (g/mol) Key Applications/Notes
This compound C₄H₄Cl₃F₃ 3 Cl, 3 F 131.2 215.43 Potential refrigerant intermediate
4-Chloro-1,1,1-trifluorobutane C₄H₆ClF₃ 1 Cl, 3 F 87.0 146.54 Solvent; lower chlorine content reduces toxicity
2,3-Dichloro-1,1,1,3-tetrafluorobutane C₄H₄Cl₂F₄ 2 Cl, 4 F Not reported ~202.95 Specialty fluorochemical; higher F content
1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) C₃HCl₃F₄ 3 Cl, 4 F Not reported 203.38 Ozone-depleting potential; phased out under Montreal Protocol
1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) C₂Cl₃F₃ 3 Cl, 3 F 45.3 187.38 Historical use in refrigeration; high ozone depletion potential
2,4-Dichloro-1,1,1-trifluorobutane derivative C₄H₅Cl₂F₃ 2 Cl, 3 F Not reported ~191.0 Intermediate for agrochemicals; improved catalytic efficiency in synthesis

Key Comparative Observations

This compound has a balanced Cl/F ratio, making it less ozone-depleting than CFC-113a but more reactive than mono-chlorinated derivatives like 4-chloro-1,1,1-trifluorobutane .

Thermal Stability and Volatility :

  • Higher chlorine content correlates with increased boiling points (e.g., 131.2°C for this compound vs. 45.3°C for CFC-113a) due to stronger intermolecular forces .
  • The trifluoromethyl group (-CF₃) enhances thermal stability, making such compounds suitable for high-temperature applications.

Synthetic Utility: Derivatives of 2,4-dichloro-1,1,1-trifluorobutane are synthesized with improved catalytic efficiency, producing fewer byproducts compared to older methods . Asymmetric substitution (e.g., this compound) introduces steric effects that influence reaction pathways in organofluorine chemistry.

Biological Activity

2,2,4-Trichloro-1,1,1-trifluorobutane (also known as HFC-134a or 2,2,4-TCF) is a halogenated hydrocarbon with significant applications in various fields, including refrigeration and as a propellant. This article explores its biological activity, focusing on its interactions at the molecular level, cellular effects, and implications for health and environmental safety.

Chemical Structure and Properties

The compound has the following chemical formula:

C4H3Cl3F3\text{C}_4\text{H}_3\text{Cl}_3\text{F}_3

It features three chlorine atoms and three fluorine atoms attached to a butane backbone. The presence of these halogens significantly influences its reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. This interaction can lead to the inhibition or activation of enzymatic activities, affecting metabolic pathways significantly.
  • Gene Expression Modulation : Exposure to this compound can alter gene expression related to detoxification processes. It has been observed to influence signaling pathways that regulate cellular metabolism and stress responses.
  • Cellular Effects : The compound can disrupt normal cellular functions by interfering with key metabolic enzymes and altering cell signaling pathways. This disruption can lead to changes in cellular proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Toxicological Studies : Research indicates that higher doses of the compound can lead to hepatotoxicity and neurotoxicity in animal models. These findings highlight the importance of dosage in assessing potential health risks associated with exposure.
  • Long-term Exposure Effects : Studies have shown that prolonged exposure can result in cumulative effects on gene expression and enzyme activity. For instance, chronic exposure has been linked to persistent alterations in metabolic functions within liver cells.
  • Environmental Impact : Investigations into the environmental persistence of halogenated compounds like this compound reveal potential ecological risks due to bioaccumulation and toxicity to aquatic organisms.

Comparative Analysis of Biological Activity

Parameter Effect Reference
Enzyme InteractionInhibition of cytochrome P450,
Gene ExpressionAltered detoxification pathways
Cellular ToxicityHepatotoxicity at high doses
Environmental PersistenceBioaccumulation potential

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2,2,4-Trichloro-1,1,1-trifluorobutane with high purity?

  • Methodology : Optimize halogenation reactions using fluorinated precursors (e.g., trifluoromethyl ketones or alcohols) and chlorine donors. For example, base-catalyzed reactions (e.g., K₂CO₃) under anhydrous conditions can enhance selectivity for trifluoromethyl and chloro substitutions . Purification via fractional distillation (boiling point ~87°C) is critical to isolate the compound from byproducts like 3-chloro-1,1,1-trifluorobutane .
  • Data Analysis : Monitor reaction progress using GC-MS to track intermediates and confirm final purity (>98%) via <sup>19</sup>F NMR (δ -60 to -75 ppm for CF₃ groups) .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40–60°C. Use LC-HRMS to identify degradation products (e.g., dechlorinated or hydrolyzed derivatives). Compare with structurally similar compounds like 1,1,1-Trichloro-2,2,2-trifluoroethane, which undergoes hydrolysis to form trifluoroacetic acid .
  • Data Interpretation : Note that stability discrepancies may arise from trace impurities (e.g., residual solvents) influencing degradation pathways. Validate results using standardized protocols from environmental chemistry frameworks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

  • Methodology : Use computational chemistry (DFT calculations) to model bond dissociation energies (BDEs) for C-Cl and C-F bonds. Compare with experimental EPR data to identify radical intermediates. For example, the C-Cl bond in the β-position (C2) is more labile (BDE ~70 kcal/mol) than terminal C-Cl bonds (C4, BDE ~85 kcal/mol) .
  • Case Study : Contrast with 1,2,4-Tribromo-1,1,2-trifluorobutane, where bromine’s higher polarizability accelerates radical chain reactions .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation)?

  • Methodology : Re-evaluate experimental setups using static or dynamic vapor pressure measurement systems. Cross-validate with group contribution methods (e.g., Joback-Reid) and ab initio calculations (Gaussian09) to resolve inconsistencies. For example, discrepancies in vapor pressure (~10–15 kPa at 25°C) may stem from impurities or calibration errors in manometric methods .
  • Data Synthesis : Compare with homologs like HCFC-224 isomers, where trifluoromethyl and chloro substituents significantly lower vapor pressure .

Methodological Resources

Property Value/Technique Reference
Boiling Point87°C (purified via fractional distillation)
<sup>19</sup>F NMR Shiftδ -68.5 ppm (CF₃)
Stability in AirDegrades slowly (t₁/₂ >30 days at 25°C)
Computational ModelingDFT (B3LYP/6-311+G(d,p)) for BDEs

Key Considerations

  • Safety : Classified as a hazardous compound (UN/NA codes under DOT HAZMAT). Use fume hoods and PPE due to potential release of HCl/HF vapors during decomposition .
  • Environmental Impact : Monitor for bioaccumulation potential using QSAR models, as chlorofluorobutanes may persist in aquatic systems .

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